1,1-Difluoroethene;1,1,2-trifluoroethene

Catalog No.
S614212
CAS No.
28960-88-5
M.F
C4H3F5
M. Wt
146.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1-Difluoroethene;1,1,2-trifluoroethene

CAS Number

28960-88-5

Product Name

1,1-Difluoroethene;1,1,2-trifluoroethene

IUPAC Name

1,1-difluoroethene;1,1,2-trifluoroethene

Molecular Formula

C4H3F5

Molecular Weight

146.06 g/mol

InChI

InChI=1S/C2HF3.C2H2F2/c3-1-2(4)5;1-2(3)4/h1H;1H2

InChI Key

XLOFNXVVMRAGLZ-UHFFFAOYSA-N

SMILES

C=C(F)F.C(=C(F)F)F

Synonyms

polyvinylidenefluoride-trifluoroethylene, PVDF-TrFE, VFTE copolymer, vinylidene fluoride-trifluoroethylene copolymer

Canonical SMILES

C=C(F)F.C(=C(F)F)F

1,1-Difluoroethene, also known as vinylidene fluoride, is a colorless, flammable gas with the molecular formula C2H2F2\text{C}_2\text{H}_2\text{F}_2 and a molecular weight of approximately 64.03 g/mol. It is classified as a hydrofluoroolefin and is primarily used in the production of fluoropolymers, such as polyvinylidene fluoride. The compound is slightly soluble in water but readily dissolves in organic solvents like alcohol and ether. Its boiling point is around -83 °C, and it has a flash point of less than -60 °C, indicating its high flammability .

1,1-Difluoroethene is produced globally in significant quantities, with an estimated production of about 33,000 metric tons in 1999. It is recognized for its potential applications in various industrial processes due to its unique chemical properties .

  • Elimination Reactions: It can be synthesized from 1,1,1-trihaloethane compounds through elimination reactions, such as the loss of hydrogen chloride from 1-chloro-1,1-difluoroethane or hydrogen fluoride from 1,1,1-trifluoroethane .
  • Polymerization: The compound can undergo polymerization initiated by alkyl boron and alkyl hyponitrite compounds. It is sensitive to heat and can form peroxides when exposed to pure oxygen .
  • Reactivity with Hydrochloric Acid: 1,1-Difluoroethene reacts violently with hydrogen chloride, which poses significant safety concerns during handling and storage .

The biological activity of 1,1-difluoroethene has been studied primarily concerning its toxicity. It is considered toxic by inhalation and contact, causing significant irritation to the respiratory system and skin upon exposure. Its potential effects on human health necessitate careful handling and appropriate safety measures during use .

In environmental contexts, 1,1-difluoroethene has medium mobility in soil and can volatilize from contaminated water sources. It reacts with photochemically produced hydroxyl radicals in the atmosphere, leading to degradation over time .

The synthesis of 1,1-difluoroethene can be achieved through several methods:

  • Elimination Reactions: As mentioned earlier, it can be synthesized by eliminating hydrogen chloride or hydrogen fluoride from suitable precursors such as 1-chloro-1,1-difluoroethane or 1,1,1-trifluoroethane.
  • Radical Reactions: Radical reactions involving di-tert-butyl peroxide at elevated temperatures have also been explored for producing this compound .

These methods highlight the versatility of synthetic pathways available for generating 1,1-difluoroethene.

The primary applications of 1,1-difluoroethene include:

  • Production of Fluoropolymers: It is extensively used in manufacturing polyvinylidene fluoride and other fluorinated polymers that find applications in coatings, membranes, and electrical insulation materials.
  • Chemical Intermediates: The compound serves as an intermediate in various chemical syntheses due to its reactive double bond and fluorine substituents .

Interaction studies involving 1,1-difluoroethene have focused on its reactivity with other chemicals. For instance:

  • Reactivity with Hydrochloric Acid: This interaction can lead to violent reactions that are hazardous during industrial processes.
  • Reactions with Hydroxyl Radicals: The rate constant for the vapor-phase reaction with hydroxyl radicals has been quantified as 2.1×1012 cm3/molecule sec2.1\times 10^{-12}\text{ cm}^3/\text{molecule sec} at 25 °C .

These studies underscore the importance of understanding the reactivity profile of this compound for safe handling and application.

Several compounds share structural similarities with 1,1-difluoroethene. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
EthyleneC2H4\text{C}_2\text{H}_4Non-flammable gas; used primarily in polymer production
Vinyl ChlorideC2H3Cl\text{C}_2\text{H}_3\text{Cl}Colorless gas; used to produce polyvinyl chloride
TrichloroethyleneC2Cl3H\text{C}_2\text{Cl}_3\text{H}Solvent; known for its use in degreasing
PerfluoropropyleneC3F6\text{C}_3\text{F}_6Non-flammable; used in specialty applications

Uniqueness of 1,1-Difluoroethene

What sets 1,1-difluoroethene apart from these similar compounds is its unique combination of fluorine substituents that enhance its reactivity while maintaining a relatively low boiling point. Its ability to polymerize into robust fluoropolymers makes it particularly valuable in industrial applications.

Other CAS

28960-88-5

Dates

Modify: 2024-04-14

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